Ascr#7

Description

Overview of Ascarosides as Evolutionarily Conserved Nematode Pheromones

Ascarosides represent the predominant class of pheromones secreted by nematodes. encyclopedia.pubmdpi.comresearchgate.net Their general structure consists of the dideoxysugar ascarylose (B1226638) linked to fatty-acid-like side chains. encyclopedia.pubmdpi.comnih.gov The structural diversity within the ascaroside family arises from variations in the length and modifications of these side chains, as well as the attachment of different organic moieties. encyclopedia.pubmdpi.com This structural variability contributes to the diverse range of biological activities exhibited by different ascarosides or combinations thereof. encyclopedia.pubmdpi.comnih.gov Even minor alterations in chemical structure can lead to significantly different patterns of activity. encyclopedia.pubmdpi.comnih.gov The production patterns of ascarosides are often linked to the phylogeny, lifestyle, and ecological niche of the nematode species. encyclopedia.pubnih.gov

Ascaroside signaling plays integral roles in various nematode processes, including development, lifespan regulation, reproduction (mating), aggregation, and responses to stress. encyclopedia.pubmdpi.comnih.govresearchgate.net For instance, ascarosides are well-known for their ability to induce entry into the dauer stage, a stress-resistant larval diapause in Caenorhabditis elegans. mdpi.comnih.gov They also function as sex pheromones, attracting males in some species. encyclopedia.pubnih.gov

Historical Context and Evolution of Ascaroside Discovery

The concept of a nematode-secreted factor influencing development dates back to the observation of the dauer larval stage in C. elegans in 1975. mdpi.com Biological evidence for a nematode pheromone capable of triggering dauer formation was first reported in 1982. mdpi.com Early chemical characterization efforts in 1933 proposed a molecular formula for ascarosides, followed by the determination of their structural formula in 1957. encyclopedia.pubmdpi.comresearchgate.net However, it was not until 2005 that the chemical composition of the C. elegans dauer pheromone began to be fully revealed with the isolation and biochemical definition of ascr#1. mdpi.comnih.govcaltech.edunih.gov Subsequent research led to the identification and characterization of a growing number of ascaroside structures, revealing that the dauer pheromone is a complex mixture of compounds, some of which exhibit synergistic effects. nih.govcaltech.eduacs.org The discovery of new structural variants with divergent functions highlighted that the understanding of ascaroside structures and functions remains an active area of research. acs.org

Significance of Ascr#7 within the Ascaroside Family of Chemical Signals

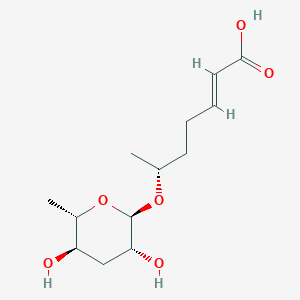

This compound is a specific chemical compound within the diverse family of ascaroside signaling molecules. invivochem.comnih.gov It is an (omega-1)-hydroxy fatty acid ascaroside, structurally formed by the condensation of ascarylopyranose (B12842653) with (2E,6R)-6-hydroxyhept-2-enoic acid. invivochem.comnih.gov this compound has been identified as a metabolite produced by the nematode C. elegans. invivochem.comnih.gov Its presence has been detected among the metabolites of wild-type C. elegans strains. mdpi.com

Research has revealed specific biological activities associated with this compound, although some are relatively weak compared to other ascarosides. In C. elegans, this compound is characterized as being weakly dauer-inducing and a weak male attractant. invivochem.comnih.gov This contrasts with the activity of structurally similar ascarosides like ascr#3, which is a potent male attractant. acs.org This difference in activity underscores the principle that even subtle variations in ascaroside structure can lead to significant functional divergence within the nematode chemical communication system. encyclopedia.pubmdpi.comnih.govacs.org

Beyond its roles as a nematode pheromone, this compound has garnered attention for its observed effects in mammalian systems. It has been found that this compound is produced by several species of mammalian parasitic nematodes, including Nippostrongylus brasiliensis. pnas.org Studies investigating the immunomodulatory effects of nematode-derived products have identified this compound as a compound that can suppress inflammatory responses. pnas.org In a mouse model of asthma, administration of this compound at nanogram quantities was shown to prevent the development of allergic airway inflammation, exhibiting an effect comparable to that of small molecule excretory/secretory products from parasitic nematodes. pnas.org Mechanistically, this compound was found to suppress the production of IL-33 from lung epithelial cells and reduce the numbers of memory-type pathogenic Th2 cells and ILC2s in the lung. pnas.org These findings suggest that this compound, as an evolutionarily conserved molecular signature of parasitic nematodes, can modulate the mammalian immune system. pnas.org The potency observed in these studies suggests that this compound's activity may involve interaction with specific receptors. pnas.org

The biosynthesis and release of ascarosides, including this compound, are not static but are strongly influenced by factors such as the nematode's developmental stage and diet. invivochem.comebi.ac.ukglpbio.com This dynamic regulation of ascaroside production allows nematodes to communicate information about their physiological state and environmental conditions. nih.govebi.ac.uk

The following table summarizes key characteristics and observed activities of this compound:

| Property/Activity | Description | Reference |

| Chemical Formula | C₁₃H₂₂O₆ | invivochem.comnih.gov |

| Molecular Weight | 274.31 g/mol | invivochem.comnih.gov |

| PubChem CID | 86289656 | invivochem.comnih.gov |

| Source | Produced by C. elegans and several mammalian parasitic nematodes. | mdpi.cominvivochem.comnih.govpnas.org |

| C. elegans Pheromone Role | Weakly dauer-inducing; weak male attractant. | invivochem.comnih.gov |

| Mammalian Immune Effect | Suppresses allergic airway inflammation in a mouse model; suppresses IL-33. | pnas.org |

| Expression Regulation | Dependent on developmental stage and diet in C. elegans. | invivochem.comebi.ac.ukglpbio.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h4,6,8-11,13-15H,3,5,7H2,1-2H3,(H,16,17)/b6-4+/t8-,9+,10-,11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHOMCWJOMBZEK-LHYQPRBASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCC=CC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801152937 | |

| Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139837-37-8 | |

| Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139837-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Characterization of Ascr#7

Methodological Approaches to Ascaroside Identification

The discovery of ascr#7 and other minor ascarosides was facilitated by sophisticated techniques that can parse the complex chemical profile of an organism.

Comparative metabolomics was a key strategy in the discovery of this compound. nih.gov This approach involves the systematic comparison of the metabolic profiles of different biological samples to identify unique or differentially expressed compounds. nih.govnih.gov In the context of ascaroside research in the nematode Caenorhabditis elegans, this typically involves comparing the metabolites of the wild-type (N2) strain with those of a mutant strain, such as daf-22(m130), which is deficient in ascaroside biosynthesis. mdpi.com

By analyzing the differences between the chemical profiles of these two strains, researchers can pinpoint the compounds that are absent in the mutant, thereby identifying them as potential ascarosides. This compound was one of several ascarosides identified using this powerful method, which effectively filters out unrelated metabolites to highlight the specific chemical signals of interest. mdpi.com

Following its initial detection, Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used for the complete structural elucidation of this compound. nih.govmdpi.com NMR spectroscopy is a powerful technique that provides detailed information about the atomic structure of molecules. researchgate.netjchps.com By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships. nih.govslideshare.net

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed. nih.gov These advanced spectroscopic techniques allowed scientists to piece together the molecule's framework, identifying its core ascarylose (B1226638) sugar, the length and features of its fatty acid-like side chain, and the precise arrangement of its functional groups. nih.govmdpi.com This NMR-based approach was crucial for definitively establishing the chemical structure of this compound. nih.gov

Structural Relationship of this compound to Other Ascarosides

This compound is structurally related to other simple ascarosides, which consist of an ascarylose sugar attached to a fatty acid-derived side chain. mdpi.comelegansmodel.com Specifically, this compound is identified as an α,β-unsaturated analog of ascr#1 (also known as daumone). nih.gov This means that its side chain contains a carbon-carbon double bond between the alpha and beta carbons relative to the carbonyl group, a feature it shares with other ascarosides like ascr#3. nih.govmdpi.com

The structural variations among these molecules, such as the length of the carbon chain and the presence or absence of unsaturation, are critical for their specific biological functions. pnas.org For example, while this compound is structurally similar to the potent male attractant ascr#3, this compound itself is inactive in this regard. nih.gov

| Compound | Side Chain Length | Key Structural Feature |

| ascr#1 | C7 | Saturated fatty acid-like side chain |

| ascr#3 | C9 | α,β-unsaturated fatty acid-like side chain |

| This compound | C7 | α,β-unsaturated fatty acid-like side chain |

| ascr#8 | C7 | α,β-unsaturated side chain with p-aminobenzoic acid |

This table highlights the structural similarities and differences between this compound and other related ascarosides.

Analytical Techniques Employed in this compound Characterization (e.g., HPLC-MS)

In addition to NMR for structural elucidation, other analytical techniques are vital for the detection, separation, and quantification of this compound from biological samples. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone method in ascaroside analysis. nih.govrsc.org

HPLC separates the complex mixture of molecules present in a nematode extract based on their chemical properties. lcms.cz Following separation, the mass spectrometer ionizes the molecules and measures their mass-to-charge ratio, allowing for highly sensitive and specific detection and quantification of individual compounds like this compound. rsc.orgdoi.org This technique is essential for profiling the species-specific blends of ascarosides produced by different nematodes and for confirming the presence of specific ascarosides in various experimental contexts. nih.gov

| Technique | Purpose in this compound Characterization |

| Comparative Metabolomics | Initial discovery by comparing wild-type and mutant nematode extracts. nih.govmdpi.com |

| NMR Spectroscopy | Complete structural elucidation, determining atomic connectivity and stereochemistry. nih.govmdpi.com |

| HPLC-MS | Separation, detection, and quantification of this compound in complex biological mixtures. nih.govrsc.org |

This table summarizes the primary analytical techniques and their roles in the study of this compound.

Biosynthetic Pathways and Regulatory Mechanisms of Ascr#7 and Ascarosides

General Ascaroside Biosynthesis: Modular Assembly from Primary Metabolites

Ascarosides are synthesized through a modular assembly process utilizing building blocks from primary metabolism. ebi.ac.ukacs.orgnih.govbiorxiv.orgnih.govnih.gov This process involves the combination of a dideoxysugar core, ascarylose (B1226638), with fatty acid-like side chains and often additional moieties derived from amino acids and other metabolites. nih.govcaltech.edubiorxiv.orgnih.gov The resulting diverse chemical structures contribute to the wide range of biological functions exhibited by ascarosides. nih.gov

Role of Ascarylose and Fatty Acid Side Chains in Ascaroside Architecture

The fundamental architecture of ascarosides is based on the ascarylose sugar linked to a fatty acid-derived side chain. acs.orgnih.govebi.ac.ukcaltech.edunih.gov The ascarylose serves as the carbohydrate core, while the fatty acid side chain, which can vary in length, saturation, and oxidation state, is typically attached at either the ultimate (ω) or penultimate (ω-1) carbon of the sugar. caltech.edupnas.org Ascr#7, specifically, is an (ω−1)-hydroxy fatty acid ascaroside, indicating the attachment of the fatty acid side chain at the penultimate carbon and the presence of a hydroxyl group. ebi.ac.ukinvivochem.com This modular design allows for significant structural diversity within the ascaroside family. nih.govcaltech.edunih.gov

Peroxisomal β-oxidation in Ascaroside Side Chain Elaboration

Peroxisomal β-oxidation plays a critical role in shaping the fatty acid side chains of ascarosides. ebi.ac.ukinvivochem.comacs.orgnih.govebi.ac.ukpnas.orgcaltech.eduelifesciences.orgmdpi.comnih.gov This process iteratively shortens long-chain fatty acids by two-carbon units, producing the shorter side chains found in many active ascarosides. nih.govpnas.orgcaltech.edunih.gov The side chains of ascarosides are derived from peroxisomal β-oxidation of very long-chain precursors. acs.orgcaltech.edu This pathway is essential for the biosynthesis of short- and medium-chain ascarosides that regulate development and behavior. researchgate.net

Enzymatic Contributions: Acyl-CoA Oxidases (ACOX-1, ACOX-1.1, ACOX-3), Enoyl CoA-Hydratase (MAOC-1), and β-Hydroxyacyl-CoA Dehydrogenase (DHS-28)

Several enzymes involved in peroxisomal β-oxidation are crucial for ascaroside biosynthesis. Acyl-CoA oxidases (ACOXs), including ACOX-1, ACOX-1.1, and ACOX-3, catalyze the initial step of peroxisomal β-oxidation, introducing a double bond into the fatty acyl-CoA. acs.orgcaltech.edumdpi.comcaltech.edunih.govacs.orgmdpi.complos.org These enzymes act as gatekeepers, influencing the production of ascarosides with specific side chain lengths. nih.gov ACOX-1 is considered a main enzyme for ascaroside synthesis in C. elegans. mdpi.com ACOX-1.1 and ACOX-3 are required for the biosynthesis of a broad range of medium- and long-chain ascarosides and work together in the β-oxidation cycles that shorten ascarosides. elifesciences.orgnih.govacs.orgnih.gov

Following the action of ACOXs, MAOC-1, a peroxisomal enoyl-CoA hydratase, hydrates the double bond. acs.orgcaltech.edumdpi.comcaltech.edumdpi.comnih.gov DHS-28, a β-hydroxyacyl-CoA dehydrogenase, then oxidizes the hydroxyl group, producing a β-ketoacyl-CoA intermediate. acs.orgnih.govpnas.orgcaltech.edumdpi.comcaltech.edumdpi.comnih.gov These enzymatic steps are essential for the iterative shortening of the fatty acid side chains. acs.orgnih.govpnas.orgcaltech.edu

Genetic Regulation of Ascaroside Biosynthesis: Insights from daf-22 Mutants

Mutations in the daf-22 gene, which encodes a thiolase homologous to human SCPx, significantly impact ascaroside biosynthesis. acs.orgnih.govpnas.orgnih.govresearchgate.netplos.orgpnas.org DAF-22 catalyzes the final step in peroxisomal β-oxidation, cleaving the β-ketoacyl-CoA intermediate. acs.orgcaltech.edunih.govcaltech.edu daf-22 mutants are defective in the production of short-chain ascarosides and accumulate less active, long-chain ascaroside derivatives, highlighting the crucial role of DAF-22 in generating the biologically active forms. pnas.orgnih.govresearchgate.netpnas.org The absence of wild-type ascarosides in daf-22 and dhs-28 mutants further underscores their importance in the pathway. nih.gov

Contribution of Acyl-CoA Synthetases (ACS-7) to Ascaroside Modification and Metabolism

Acyl-CoA synthetases (ACS), such as ACS-7, contribute to ascaroside modification and metabolism. nih.govelifesciences.orgmdpi.comnih.gov ACS-7 has been shown to activate the side chains of certain ascarosides, particularly medium-chain IC-ascarosides, for peroxisomal β-oxidation. elifesciences.orgnih.gov This activation step is critical for tailoring existing ascarosides and altering their biological function, allowing the worm to respond to environmental changes. elifesciences.orgnih.gov While initially implicated in the attachment of head groups, studies suggest ACS-7's primary role is in activating side chains for shortening via β-oxidation. nih.gov ACS-7 is thought to function within the peroxisome, consistent with its role in activating substrates for peroxisomal β-oxidation. elifesciences.orgnih.gov

Regulation of Ascaroside Expression and Production Dynamics

The expression and production of ascarosides are subject to regulation, influenced by factors such as life stage, sex, food availability, and environmental stressors like heat. nih.govmdpi.com This dynamic regulation allows ascaroside signaling to communicate detailed information about the nematode's physiological and environmental state. nih.gov For instance, male production of ascr#10 is population density-dependent, suggesting sensory regulation of ascaroside biosynthesis. ebi.ac.uk Transcriptional regulation by environmental stressors, such as heat-shock factor 1 (HSF-1) regulating ascaroside synthesis genes like acox-1, dhs-28, and daf-22, also contributes to the control of ascaroside levels. mdpi.com The ability to dynamically tailor ascaroside side chains via enzymes like ACS-7, ACOX-1.1, and ACOX-3 allows C. elegans to rapidly alter its chemical message in response to changing conditions without de novo synthesis of new ascarosides. elifesciences.orgnih.gov

Influence of Environmental Factors (e.g., diet, temperature, crowding) on Ascaroside Biosynthesis

Ascaroside biosynthesis and release are strongly dependent on environmental conditions, including diet, temperature, and population density acs.orgnih.govebi.ac.ukresearchgate.netmdpi.combiorxiv.orgebi.ac.ukplos.org. These environmental cues can significantly impact both the total ascaroside production and the relative proportions of individual ascarosides plos.orgresearchgate.net.

Nutritional state is a key environmental factor affecting ascaroside biosynthesis. Studies have shown that ascaroside biosynthesis is directly affected by nutrient availability acs.orgnih.gov. For instance, the ratio of (ω-1) to (ω)-linked ascarosides strongly depends on nutritional state, with production of long-chain (ω-1)-oxygenated ascarosides increasing significantly under starved conditions in certain mutants nih.gov. While some reports suggest ascaroside biosynthesis is activated by food abundance due to its link with fatty acid metabolism, others indicate increased expression of ascaroside biosynthetic genes under bacterial deprivation conditions, suggesting a complex interplay regulated by pathways like insulin (B600854)/IIS signaling mdpi.com.

Temperature also influences ascaroside production. Upon an increase in ambient temperature, the levels of certain ascarosides can increase mdpi.com. The heat-shock transcription factor HSF-1 has been implicated in regulating the transcription of ascaroside synthesis genes in response to external temperature mdpi.com.

Population density, often signaled by the concentration of ascarosides themselves, is another critical environmental factor. C. elegans senses its population density through ascaroside signals acs.org. Higher concentrations of ascarosides, particularly ascr#2, can indicate high population density and induce dauer formation caltech.eduebi.ac.ukplos.org. Male production of ascr#10, for example, is population density-dependent, indicating sensory regulation of ascaroside biosynthesis acs.orgnih.gov. Crowding and food depletion are known to induce the production of stress-resistant dauer larvae, a process regulated by ascarosides researchgate.net.

The changes in ascaroside expression in response to environmental conditions are consistent with the multiple functions of these signaling molecules, allowing nematodes to adapt their behavior and development to their microenvironment ebi.ac.ukebi.ac.ukplos.org.

Developmental Stage and Sex-Dependent Ascaroside Profiles

Ascaroside production is significantly dependent on the developmental stage of the nematode caltech.educaltech.eduebi.ac.ukresearchgate.netebi.ac.ukplos.org. Different larval stages and adult worms produce distinct ascaroside profiles caltech.edu. For example, the total ascaroside content generally increases with development through the larval stages caltech.eduplos.org. However, the relative concentrations of individual ascarosides vary with developmental stage, with some peaking at specific points in development caltech.eduplos.org. Ascr#3 concentration, for instance, increases from L1 to L4 larvae, peaks, and then decreases in young adults and adults plos.org. Dauer larvae, a stress-resistant alternative stage, are not known to produce exogenous ascarosides caltech.eduplos.org. The peak production of mating pheromone components like ascr#3 and ascr#8 coincides with the temporal window for mating ebi.ac.ukebi.ac.ukplos.org.

Sex also plays a crucial role in determining ascaroside profiles caltech.eduebi.ac.ukresearchgate.netacs.orgnih.gov. Male and hermaphrodite C. elegans exhibit markedly different ascaroside profiles acs.orgnih.gov. While hermaphrodite profiles are often dominated by ascr#3, males predominantly produce ascr#10, a dihydro-derivative of ascr#3 acs.orgnih.gov. This sex-specific difference in ascaroside profiles is supported by gene expression data suggesting sex-specific regulation of peroxisomal β-oxidation, a key pathway in ascaroside biosynthesis ebi.ac.ukacs.orgnih.gov. The distinct ascaroside profiles in males and hermaphrodites contribute to sex-specific behaviors, such as male attraction to ascr#3 and hermaphrodite retention by ascr#10 acs.orgnih.gov.

The variation in ascaroside expression across developmental stages and between sexes highlights the intricate regulation of ascaroside biosynthesis, allowing these molecules to mediate stage-specific and sex-specific biological functions ebi.ac.ukebi.ac.ukplos.org.

Functional Characterization of Ascr#7 in Biological Systems

Ascr#7's Role in Caenorhabditis elegans Development and Behavior

This compound is a component of the complex ascaroside blend produced by C. elegans. invivochem.com This blend collectively influences various aspects of nematode biology, including developmental timing and social behaviors.

This compound as a Weakly Dauer-Inducing Signal in C. elegans

This compound is characterized as a weakly dauer-inducing signal in C. elegans. invivochem.comwikipedia.orgnih.govnih.gov While many ascarosides can trigger entry into the dauer stage, this compound exhibits limited potency in this regard compared to other ascarosides. invivochem.commedchemexpress.com The ability of ascarosides to induce dauer formation is a key aspect of their function as population-density signals, allowing worms to enter a survival state under unfavorable conditions. invivochem.commedchemexpress.com

This compound's Limited Activity as a Male Attractant in C. elegans

In addition to its role in development, this compound also has a function in mediating social behaviors, specifically male attraction. However, this compound is considered a weak male attractant in C. elegans. invivochem.comwikipedia.orgnih.gov Male attraction is a pheromone-mediated behavior crucial for reproduction in this hermaphroditic and male species.

Mechanisms of Ascaroside Perception and Intracellular Signal Transduction in Nematodes

The perception of ascarosides by C. elegans involves specialized chemosensory neurons that detect these external chemical cues and initiate intracellular signaling cascades.

Chemosensory Neuron Involvement (e.g., ASK, ASI, ADL, CEM) in Ascaroside Sensing

Several chemosensory neurons in C. elegans are known to be involved in sensing ascarosides. These include the ASK, ASI, ADL, and CEM neurons. These neurons express receptors capable of binding ascarosides, translating the external chemical signal into an internal neuronal response. The specific combination of neurons activated and the strength of their activation contribute to the nematode's perception of the ascaroside environment and subsequent behavioral or developmental decisions.

Downstream Signaling Cascades: Interplay with Insulin (B600854)/IGF-1 and TGF-β Pathways

In C. elegans, ascarosides are perceived by diverse G-protein coupled membrane receptors, which act upstream of conserved signal transduction pathways, including the insulin/insulin-like growth factor-1 (IGF-1) signaling pathway (mediated by DAF-2/DAF-16) and the transforming growth factor beta (TGF-β) signaling pathway (mediated by DAF-7/DAF-3) nih.govpnas.orgnih.govwormatlas.org. These pathways play critical roles in regulating dauer formation, a stress-resistant larval stage induced by unfavorable environmental conditions and high population density, signaled in part by ascarosides pnas.orgnih.govwormatlas.org.

Ascarosides, as components of the dauer pheromone, influence the decision to enter or exit the dauer state by modulating these pathways nih.govwormatlas.orgumassmed.edu. For instance, pheromone can repress the expression of daf-7, a TGF-β ligand, in specific chemosensory neurons (ASI), thereby promoting dauer arrest wormatlas.orgumassmed.edu. The insulin-like signaling pathway also collaborates with the DAF-7/TGF-β pathway in dauer formation regulation wormatlas.org. While this compound is a component of the dauer pheromone and is weakly dauer-inducing invivochem.comnih.gov, the specific roles and potencies can vary among different ascarosides pnas.orgnih.govwormatlas.org. Some studies investigating ascaroside-mediated longevity in C. elegans (using ascr#2 and ascr#3) have indicated that these effects may not require insulin signaling via the DAF-16 or DAF-2 proteins nih.gov. The precise mechanisms by which individual ascarosides, including this compound, interact with these downstream signaling cascades are still areas of active research, and it is not fully understood whether all ascarosides signal via the exact same pathways or have distinct receptor and pathway interactions nih.gov.

Broader Biological Activities of this compound Beyond C. elegans Models

Beyond its established roles in nematode biology, this compound has demonstrated biological activities in mammalian systems, particularly concerning the modulation of immune responses pnas.orgnih.govnih.govpnas.orgresearchgate.net. These findings suggest a potential for ascarosides, including this compound, to exert effects across different biological kingdoms researchgate.net.

Immunomodulatory Potential in Murine Models

Research utilizing murine models has provided significant evidence for the immunomodulatory potential of this compound pnas.orgnih.govnih.govpnas.orgresearchgate.net. Studies have shown that this compound can suppress type 2 immune responses, which are centrally involved in allergic inflammation pnas.orgnih.govnih.govpnas.orgresearchgate.net. This immunomodulatory effect impacts both innate and adaptive immunity in these models pnas.orgnih.gov.

Suppression of Allergic Airway Inflammation in Murine Models

This compound has been shown to inhibit the development of allergic airway inflammation in murine models pnas.orgnih.govpnas.orgresearchgate.net. In ovalbumin (OVA)-induced murine models of asthma, administration of this compound has been found to prevent the development of key features of allergic airway disease, including lung eosinophilia, goblet cell metaplasia, and airway hyperreactivity pnas.orgnih.gov. Similar inhibitory effects have been observed in house dust mite (HDM)-induced allergic airway inflammation models nih.govresearchgate.net. The suppressive effect of this compound on allergic airway inflammation has been noted to be comparable to the effect of crude small molecule excretory/secretory (smES) products from nematodes pnas.orgnih.gov.

Modulation of Innate Lymphoid Cells (ILC2s) and ST2+ T Helper Cells (Th2)

A key mechanism underlying this compound's suppression of allergic airway inflammation involves its modulation of type 2 innate lymphoid cells (ILC2s) and ST2+ T helper cells (Th2), both of which are critical drivers of asthma pathology pnas.orgnih.govpnas.orgresearchgate.net. This compound administration has been shown to reduce the number of memory-type pathogenic Th2 cells and ILC2s in the lungs of murine models of allergic inflammation pnas.orgnih.govpnas.org.

Studies indicate that this compound can suppress the proliferation of ST2+ Th2 cells and ILC2s pnas.orgnih.gov. This modulation is linked to the attenuation of IL-33 production from lung epithelial cells pnas.orgnih.govpnas.orgfrontiersin.org. IL-33 is a key epithelial cytokine that induces type 2 immunity and stimulates the proliferation of ST2+ Th2 cells and ILC2s nih.govresearchgate.netfrontiersin.org. By compromising IL-33 expression, this compound inhibits the downstream activation and proliferation of these cell types nih.govfrontiersin.org. Furthermore, this compound treatment in mice has been associated with a decrease in the expression of nmur1 on ILC2s and an increase in the subpopulation of interstitial macrophages expressing IL-10, a suppressive cytokine nih.gov.

The following table summarizes the key observed effects of this compound on immune cell populations in murine models of allergic airway inflammation:

| Cell Population | Effect of this compound Treatment in Murine Models of Allergic Airway Inflammation | Supporting Evidence |

| Lung Eosinophilia | Prevented/Inhibited | pnas.orgnih.gov |

| Goblet Cell Metaplasia | Prevented/Inhibited | pnas.orgnih.gov |

| Airway Hyperreactivity | Prevented/Inhibited | pnas.orgnih.gov |

| Memory-type pathogenic Th2 cells | Reduced number and proliferation | pnas.orgnih.govpnas.orgresearchgate.net |

| ST2+ Th2 cells | Reduced number and proliferation | pnas.orgnih.govpnas.orgfrontiersin.org |

| ILC2s | Reduced number and proliferation | pnas.orgnih.govpnas.orgresearchgate.netfrontiersin.org |

| IL-33 expression (lung epithelial cells) | Suppressed/Attenuated | pnas.orgnih.govpnas.orgfrontiersin.org |

| nmur1 expression (ILC2s) | Decreased | nih.gov |

| Il10-expressing interstitial macrophages | Increased subpopulation | nih.gov |

These findings collectively demonstrate that this compound exerts a significant immunomodulatory effect in murine models by suppressing key components of the type 2 immune response, particularly ILC2s and Th2 cells, thereby attenuating allergic airway inflammation pnas.orgnih.govpnas.orgresearchgate.net.

Structure Activity Relationship Sar Studies of Ascr#7 and Ascaroside Analogs

Comparative Analysis of Ascr#7 Structural Variants and Their Corresponding Biological Activity

Comparative analysis of ascaroside structural variants, including this compound, highlights the importance of specific chemical features for their biological functions. This compound, while structurally similar to other ascarosides, exhibits distinct activity profiles. acs.org For instance, ascr#3 is known as a potent male attractant and a component of the dauer pheromone, whereas this compound shows little or no activity in these assays at tested concentrations. nih.govpnas.org This difference in activity between this compound and ascr#3, despite their structural similarities, underscores the sensitivity of ascaroside perception to subtle molecular variations. acs.org

Impact of Side Chain Length and Saturation on Ascaroside Functionality (e.g., this compound vs. Ascr#3)

The length and saturation of the fatty acid side chain are critical determinants of ascaroside function. This compound has a seven-carbon (C7) α,β-unsaturated fatty acid side chain with an (ω-1)-hydroxy group. invivochem.comrsc.org In contrast, ascr#3 features a nine-carbon (C9) α,β-unsaturated fatty acid side chain with an (ω-1)-hydroxy group. uni.lunih.gov The difference in side chain length between this compound (C7) and ascr#3 (C9) contributes significantly to their differing biological activities. pnas.org While ascr#3 is a strong male attractant, this compound is largely inactive in this regard. nih.govpnas.org This suggests that the specific length of the unsaturated fatty acid side chain is crucial for potent male attraction activity mediated by ascarosides like ascr#3.

Another example illustrating the impact of saturation is the comparison between ascr#3 and ascr#10. Ascr#3 has an α,β-unsaturated fatty acid moiety, while ascr#10 has the corresponding saturated side chain of similar length. mdpi.comnih.gov This seemingly minor difference in saturation results in profound differences in biological activity: ascr#3 repels hermaphrodites and attracts males, whereas ascr#10 strongly attracts and retains hermaphrodites. nih.gov

The following table summarizes the structural differences and observed activities of this compound and ascr#3:

| Compound | Side Chain Length | Side Chain Saturation | (ω-1)-Hydroxy Group | Male Attraction Activity | Dauer Induction Activity |

| This compound | C7 | α,β-unsaturated | Present | Weak/Little to no activity pnas.org | Weak ebi.ac.uk |

| Ascr#3 | C9 | α,β-unsaturated | Present | Potent nih.gov | Major component of dauer pheromone nih.gov |

Modular Nature of Ascaroside Structures and Their Contribution to Functional Diversification

Ascarosides are described as a modular library of small-molecule signals. mdpi.comacs.orgcaltech.edu Their structures are built upon the ascarylose (B1226638) sugar scaffold, to which different modules or building blocks are attached. caltech.edunih.gov These building blocks are derived from various primary metabolic pathways, including fatty acid β-oxidation, amino acid catabolism, and carbohydrate metabolism. acs.orgebi.ac.uk The fatty acid-like side chain is attached at the 1'-position of the ascarylose sugar, and this side chain can vary in length, saturation, and oxidation state. caltech.educaltech.edu Additionally, modifications can occur at other positions of the sugar core (e.g., 2' and 4') or the terminus of the fatty acid side chain, involving moieties derived from amino acids, folate, or neurotransmitters. mdpi.comcaltech.edunih.govcaltech.edu

This modular assembly allows for the generation of a wide diversity of ascaroside structures, each with potentially distinct biological activities. mdpi.comnih.gov The attachment of different moieties can dramatically affect the signaling properties of the ascaroside core. acs.orgebi.ac.uk For example, adding an indole (B1671886) carboxy group to the repulsive ascr#3 results in icas#3, which functions as a strong attractant. nih.gov This highlights how the modular nature facilitates functional diversification from a common structural scaffold.

Implications of Minor Structural Differences on Ascaroside Bioactivity

Even seemingly minor structural differences between ascarosides can have dramatic consequences for their biological activities. acs.orgebi.ac.uk As discussed earlier, the two-carbon difference in side chain length between this compound and ascr#3 leads to a significant difference in male attraction activity. pnas.org Similarly, the presence or absence of an α,β-unsaturation, as seen in the comparison between ascr#3 and ascr#10, completely inverts the behavioral response from male attraction/hermaphrodite repulsion to hermaphrodite attraction/retention. nih.gov

These findings suggest that ascaroside perception involves multiple, structure-specific receptors that are highly sensitive to subtle variations in the ligand structure. ebi.ac.uknih.gov The precise arrangement of functional groups, the length and conformation of the side chain, and the presence of additional modifications all contribute to how effectively an ascaroside can bind to and activate its target receptor(s), ultimately determining its specific bioactivity. ebi.ac.uk The fine-tuning of ascaroside production through mechanisms like peroxisomal β-oxidation, which affects side chain length, further emphasizes the importance of these minor structural differences in regulating nematode behavior and development. caltech.edunih.govnih.gov

Comparative and Evolutionary Aspects of Ascr#7 and Ascaroside Signaling Across Nematode Species

Conservation of Ascaroside Signaling Systems Across Nematode Phyla

Ascaroside signaling is considered an evolutionarily conserved communication system among nematodes, utilized by species across diverse clades and ecological niches, including free-living, plant-parasitic, insect-parasitic, and mammalian-parasitic nematodes. nih.govresearchgate.netnih.gov The fundamental structure of ascarosides, comprising ascarylose (B1226638) linked to fatty-acid-derived side chains, is largely conserved. mdpi.comnih.gov Studies involving a wide range of nematode species have demonstrated that most produce species-specific ascaroside mixtures, indicating the widespread nature of this signaling system. nih.govresearchgate.netnih.gov The biosynthesis pathways for ascarosides also show conservation, with key genes involved in fatty acid beta-oxidation, such as daf-22, being necessary for the production of short-chain ascarosides that mediate behavior. oup.comcaltech.edu This conservation in both structure and biosynthesis suggests a shared evolutionary history and importance of ascarosides in nematode biology. nih.govresearchgate.net

Species-Specific Ascaroside Profiles and Their Ecological Relevance

Despite the conservation of the ascaroside signaling system, individual nematode species produce distinct ascaroside profiles, which are mixtures of different ascaroside molecules. nih.govresearchgate.netbiologists.com These species-specific blends are thought to be linked to the organism's phylogeny, lifestyle, and ecological niche. mdpi.comresearchgate.net Even closely related species, such as Caenorhabditis elegans and Caenorhabditis briggsae, exhibit differences in their ascaroside profiles and the specific ascarosides that act as primary signals for behaviors like dauer formation. oup.com Different nematode species also show varying responses to distinct, yet sometimes overlapping, sets of ascarosides, and their response thresholds can differ. nih.govresearchgate.netcaltech.edu This species-specificity in ascaroside production and perception highlights their role in mediating intra- and potentially interspecific interactions within complex ecological environments. researchgate.netcaltech.edu

Differential Detection of Ascr#7 in Free-Living versus Plant-Parasitic Nematodes

This compound is a known ascaroside produced by nematodes. invivochem.commedchemexpress.com While ascarosides are detected by both free-living and parasitic nematodes, the specific ascaroside profiles and the behavioral responses they elicit can differ. For instance, studies have shown that while certain ascarosides, including this compound, can attract various nematode species, the effective concentrations may vary between species like Panagrellus redivivus and C. elegans. caltech.edu Plant-parasitic nematodes, such as Meloidogyne species, are known to respond to ascarosides, and these molecules can even be perceived by host plants, triggering defense responses. hep.com.cnmdpi.com The differential detection and response to this compound and other ascarosides in free-living versus plant-parasitic nematodes likely reflect adaptations to their distinct ecological pressures and communication needs, including host finding and avoidance. hep.com.cnplos.org

Production of this compound in Mammalian Parasitic Nematodes and Excretory/Secretory Products

This compound has been identified in several mammalian parasitic nematode species. pnas.orgnih.gov It is present in the excretory/secretory (ES) products of these nematodes. pnas.orgnih.govfrontiersin.org Targeted analysis of ES products and worm body extracts from species such as Trichuris suis, Ancylostoma ceylanicum, Heligmosomoides polygyrus, and Trichinella spiralis has revealed the presence of this compound, often alongside other ascarosides like ascr#1. pnas.org The production of this compound in the ES products of mammalian parasitic nematodes suggests a potential role in their interaction with the host, possibly influencing host immune responses. pnas.orgnih.gov

Ascarosides as Chemical Signatures in Nematode-Host Interactions

Ascarosides serve as chemical signatures that mediate interactions between nematodes and their hosts, as well as other organisms in their environment. hep.com.cnmdpi.comacs.orgglycosmos.org Beyond intraspecific communication, ascarosides have been shown to be recognized by organisms across different kingdoms, including fungi, plants, and mammals. nih.govpnas.orgmdpi.comnih.gov For example, nematophagous fungi sense ascarosides, which triggers trap formation for capturing nematodes. pnas.orgnih.gov Plants can detect nematode-derived ascarosides, leading to the activation of innate immune responses and enhanced resistance to pathogens. nih.govhep.com.cnmdpi.comnih.govresearchgate.net

In the context of mammalian hosts, ascarosides, including this compound, present in the ES products of parasitic nematodes, have been shown to modulate immune responses. pnas.orgnih.gov this compound, for instance, has demonstrated the ability to attenuate mammalian type 2 inflammatory responses, suppressing the production of IL-33 and reducing pathogenic Th2 cells and ILC2s. pnas.orgnih.govmdpi.com This suggests that mammals can recognize ascarosides as a molecular signature of parasitic nematodes, influencing the host-parasite dynamic. pnas.orgnih.gov The immunomodulatory effects of this compound may contribute to the beneficial effects observed in some studies regarding nematode infection and immune-dysregulated disorders. pnas.orgnih.gov The recognition of ascarosides by diverse organisms highlights their significance as conserved molecular signals in interspecies interactions involving nematodes. nih.govpnas.orgmdpi.comnih.gov

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 86289656 invivochem.comnih.gov |

| ascr#1 | 5289156 glycosmos.org |

| ascr#2 | 5289157 glycosmos.org |

| ascr#3 | 5289158 glycosmos.org |

| ascr#8 | 53481001 glycosmos.org |

| ascr#9 | 53481002 glycosmos.org |

| ascr#10 | 53481003 glycosmos.org |

| ascr#11 | 53481004 glycosmos.org |

| ascr#18 | 53481011 glycosmos.org |

| icas#9 | 86289739 glycosmos.org |

| oscr#9 | 86289745 glycosmos.org |

| dasc#1 | 53480994 glycosmos.org |

| pasc#9 | 53481018 glycosmos.org |

| icas#7 | 86289730 glycosmos.orgnih.gov |

Data Table: Ascaroside Production in Mammalian Parasitic Nematodes

| Nematode Species | Ascr#1 Production | This compound Production | Other Ascarosides Detected |

| Trichuris suis | Yes pnas.org | Yes pnas.org | |

| Ancylostoma ceylanicum | Yes pnas.org | Yes pnas.org | |

| Heligmosomoides polygyrus | Yes pnas.org | Yes pnas.org | |

| Trichinella spiralis | Yes pnas.org | No (in analyzed smES) pnas.org | |

| Nippostrongylus brasiliensis | Yes google.com | Yes google.com | ascr#3, ascr#10 google.com |

| Pelodera strongyloides | Yes google.com | Yes google.com | ascr#3, ascr#10, ascr#18, ascr#20, ascr#22, ascr#24, ascr#26 google.com |

Note: This table is based on findings from targeted HPLC-MS analysis of small-molecule excretory/secretory (smES) products and worm body extracts. pnas.orggoogle.com

Data Table: Nematode Behavioral Responses to Ascarosides (Selected Examples)

| Nematode Species | Ascaroside | Behavioral Response | Concentration | Reference |

| C. elegans (males) | ascr#2, ascr#3, ascr#4, ascr#8 | Attraction (synergistic effects observed) | Low concentrations for mixture mdpi.com | mdpi.com |

| C. elegans (males) | This compound | Weak attraction | 1mM caltech.edu | caltech.eduinvivochem.comebi.ac.uk |

| C. elegans (hermaphrodites) | ascr#3 | Repulsion | mdpi.com | mdpi.com |

| C. elegans (dauer) | ascr#2, ascr#3, ascr#8, icas#9 (mixture) | Dispersal | Physiologically relevant concentrations plos.org | plos.org |

| Panagrellus redivivus (males) | This compound | Attraction | 1mM, 1µM caltech.edu | caltech.edu |

| Steinernema feltiae (IJs) | ascr#9 | Dispersal | mdpi.com | mdpi.com |

| Meloidogyne spp. (J2s) | ascr#9 | Repulsion (various degrees) | researchgate.net | researchgate.net |

Advanced Methodological Approaches in Ascaroside Research

Comprehensive Mass Spectrometry-Based Metabolomics for Ascaroside Profiling

Mass spectrometry (MS)-based metabolomics is a cornerstone of modern ascaroside research, allowing for the comprehensive profiling and quantification of these diverse compounds within biological samples. nih.govacs.orgresearchgate.net High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is a widely used technique due to its sensitivity and selectivity for ascaroside detection. nih.govrsc.orgresearchgate.net This approach has been instrumental in revealing a much greater structural diversity of ascaroside derivatives than previously known. nih.gov

LC-MS is employed for the quantification of ascarosides, including ascr#7, in samples such as worm excretome and tissue extracts. researchgate.net MS/MS analysis provides characteristic fragmentation patterns that are diagnostic for ascarosides, aiding in their identification and structural confirmation. acs.orgrsc.org Comparative metabolomics, utilizing MS/MS to analyze the ascaroside profiles of wild-type nematodes versus mutants with defects in specific biosynthetic genes, has been crucial for understanding the roles of enzymes involved in ascaroside biosynthesis. nih.govacs.orgcaltech.edupnas.org Studies have shown that ascaroside profiles can differ significantly between worm pellets and excreted media, a finding made possible through MS/MS analysis. nih.gov Furthermore, MS is often coupled with activity-guided fractionation to track and isolate biologically active ascarosides from complex mixtures. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Ascaroside Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive elucidation of ascaroside structures. researchgate.netnih.gov This technique provides detailed information about the connectivity and stereochemistry of atoms within a molecule. NMR-based comparative metabolomics has led to the identification of various ascarosides, including this compound, ascr#6.1, and ascr#6.2. nih.gov

Multidimensional NMR experiments, such as double-quantum filtered correlation spectroscopy (dqf-COSY), heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), and rotating frame Overhauser effect spectroscopy (ROESY), are routinely applied to determine the complete structures of isolated ascarosides. nih.gov These experiments help establish the presence and arrangement of key fragments, such as the ascarylose (B1226638) sugar core and the fatty acid-derived side chain. nih.gov Differential analysis of 2D NMR spectra (DANS) was specifically used in the identification of this compound and ascr#8. nih.govpnas.org While full NMR spectroscopic characterization of this compound was initially challenging due to its lower concentration in extracts, enrichment through chromatography facilitated detailed analysis. pnas.org NMR spectra can reveal signals corresponding to specific structural features, such as the carbonyl-conjugated double bond present in this compound. pnas.org

Genetic Tools and Mutant Analysis in Dissecting Ascaroside Biosynthesis and Signaling Pathways

Genetic tools and the analysis of mutant strains have been fundamental in unraveling the complex biosynthetic pathways and signaling roles of ascarosides. acs.orgresearchgate.netpnas.orgnih.govpnas.org Mutations in genes involved in peroxisomal β-oxidation, such as daf-22, dhs-28, maoc-1, and acox-1, have been shown to impair the production of specific ascarosides. nih.govacs.orgcaltech.edupnas.orgnih.gov

Comparative metabolomic analysis of these mutants using MS techniques has provided insights into the function of these enzymes by revealing the accumulation of precursor molecules or the absence of downstream products. nih.govacs.orgcaltech.edupnas.orgnih.gov For instance, daf-22 mutants exhibit an absence of several ascarosides, including ascr#1 through ascr#8, highlighting the crucial role of daf-22 in their biosynthesis. pnas.org Transgenic rescue experiments, where the expression of a wild-type gene is restored in a mutant background, have helped to pinpoint the tissue-specific sites of ascaroside biosynthesis, such as the intestine being a major source of pheromones. caltech.edunih.gov The acyl-CoA synthetase ACS-7 has been implicated in the biosynthesis of certain modified ascarosides, potentially by activating medium-chain ascarosides for β-oxidation. caltech.eduelifesciences.org Studies on natural genetic variation have also identified loci, such as a deletion in the daf-22 gene, that impact ascaroside profiles, including this compound. pnas.org Genetic approaches are also vital for linking specific ascarosides and their receptors to downstream signaling pathways that control behaviors like dauer formation, male attraction, and aggregation. acs.orgnih.govpnas.orgacs.org

Bioassays for Functional Characterization of Ascarosides

Bioassays are essential for determining the biological activities and functions of individual ascarosides and their blends. invivochem.comebi.ac.uknih.gov Common bioassays in C. elegans research include assays for dauer formation induction and male attraction. nih.govpnas.orgacs.org These assays have revealed that this compound is a weakly dauer-inducing compound and a weak male attractant. invivochem.comnih.govebi.ac.uk

Comparative bioassays have demonstrated that while structurally related to ascr#1 (daumone), this compound does not confer significant additional dauer-inducing activity. nih.gov Furthermore, this compound has shown little or no activity in male attraction assays compared to potent attractants like ascr#3 and ascr#8. acs.orgrsc.orgnih.govpnas.org These findings underscore the principle that even subtle structural differences between ascarosides can result in significant variations in their biological functions. nih.govacs.orgacs.orglsu.edu Bioassays are also integral to activity-guided fractionation, allowing researchers to track and purify compounds based on their desired biological effect. nih.govacs.org Beyond C. elegans, this compound has been included in studies investigating the influence of selected ascarosides on developmental parameters in other nematode species. researchgate.net

The application of these advanced methodologies has significantly deepened our understanding of ascarosides as a complex language of chemical communication in nematodes, providing a framework for continued research into the roles of individual compounds like this compound.

Table 1: Bioassay Activity of Selected Ascarosides

| Compound | Dauer Induction Activity | Male Attraction Activity | Reference |

| This compound | Weakly inducing | Weak/Inactive | invivochem.comnih.govebi.ac.uknih.govpnas.org |

| ascr#1 | Component of dauer pheromone | Inactive | nih.govpnas.orgacs.org |

| ascr#3 | Potent male attractant, Dauer inducing | Potent attractant | acs.orgnih.govpnas.orgacs.org |

| ascr#8 | Strong male attractant, Dauer inducing | Strong attractant | acs.orgnih.govpnas.org |

Broader Research Implications and Future Directions for Ascr#7 Studies

Ascr#7 as a Model Compound for Investigating Pheromone Evolution and Diversification

Ascarosides, including this compound, represent an evolutionarily conserved family of nematode pheromones with diverse structures and functions. mdpi.comnih.govresearchgate.net The structural diversity arises from variations in the ascarylose (B1226638) sugar moiety, the fatty acid side chain (length, saturation, and attachment position), and the presence of additional functional groups. mdpi.comresearchgate.netnih.gov this compound, with its unsaturated C7 side chain, is structurally distinct from some of the more common ascarosides like ascr#1, ascr#9, and ascr#12, which have saturated fatty acids. nih.gov

Studying the biosynthesis and function of this compound in different nematode species can provide insights into how pheromone profiles have diversified across the phylum Nematoda. nih.govnih.gov Species-specific ascaroside mixtures have been observed, and in some cases, biosynthesis patterns correlate with phylogeny, while in others, they seem to correlate with lifestyle and ecological niche. nih.gov The enzymes involved in ascaroside biosynthesis, such as carboxylesterases, show functional diversification that contributes to the evolution of complex pheromones. biorxiv.orgresearchgate.net For example, specific carboxylesterases in Pristionchus pacificus are involved in the biosynthesis of different types of modular pheromones. biorxiv.orgresearchgate.net Investigating the enzymes responsible for the specific structure of this compound across different nematode lineages could shed light on the evolutionary pressures that shaped its role as a signaling molecule.

Understanding this compound's Role in Complex Inter-Species Chemical Communication

While ascarosides are primarily known as pheromones mediating communication within the same species (conspecifics), there is growing evidence of their involvement in inter-species interactions. ebi.ac.ukchimia.chmdpi.comnih.gov Ascarosides are taken up and metabolized by a wide range of organisms, including plants, fungi, bacteria, and mammals. nih.gov This suggests that ascarosides, including this compound, may play a role in the complex chemical dialogue between nematodes and other organisms in their environment.

For instance, plants can sense nematode-derived ascarosides and respond by upregulating defense signaling pathways. nih.gov Metabolism of ascarosides by other organisms, such as the chain shortening of this compound to ascr#9 observed in human hepatocytes, indicates that these molecules can be processed across different phyla. nih.gov The finding that nematodes themselves extensively metabolize ascarosides taken up from the environment suggests that pheromone editing might be a mechanism influencing both conspecific and interspecific interactions. nih.gov Future research on this compound could explore its specific recognition and metabolic fate in different organisms and how this influences ecological interactions, such as host-parasite relationships or interactions with soil microbes.

Elucidating Unresolved Questions in this compound Biosynthesis and Homeostasis

Despite progress in understanding ascaroside biosynthesis, there are still unresolved questions regarding the precise pathways and regulation governing the production and maintenance of specific ascarosides like this compound. Ascaroside biosynthesis involves the co-option of the peroxisomal β-oxidation cycle and the integration of building blocks from various primary metabolic pathways. ebi.ac.ukchimia.chmdpi.com Experimental evidence suggests that ascaroside biosynthesis begins with the conjugation of ascarylose to very long-chain fatty acids, followed by processing via peroxisomal β-oxidation to yield diverse ascaroside structures. mdpi.comresearchgate.net

While enzymes like acyl-CoA oxidases (ACOXs) and other enzymes involved in peroxisomal β-oxidation have been implicated in ascaroside biosynthesis, the specific enzymes and regulatory mechanisms responsible for the synthesis of the (2E,6R)-6-hydroxyhept-2-enoic acid moiety of this compound are not fully characterized. nih.govchimia.chmdpi.com Furthermore, the mechanisms controlling the selective excretion and potential re-uptake and metabolism of ascarosides contribute to maintaining their homeostasis, but these processes are not completely understood. ebi.ac.uknih.gov Research focusing on identifying the specific genetic and enzymatic machinery involved in this compound synthesis and the factors influencing its production and turnover under different environmental conditions would provide a more complete picture of ascaroside biology.

Future Ascaroside Research Directions in Nematode Chemical Ecology and Applied Biology

The understanding of ascaroside signaling, including the role of compounds like this compound, opens several avenues for future research in nematode chemical ecology and applied biology. Given that ascaroside signaling is widely conserved among nematodes and mediates crucial behaviors such as development, lifespan, aggregation, and mating, these molecules represent potential targets for nematode control strategies. ebi.ac.ukmdpi.comnih.gov

Profiling this compound production across a wider range of free-living and parasitic nematode species to understand its distribution and potential species-specific roles.

Investigating the receptors that sense this compound and other ascarosides to develop targeted antagonists or agonists that disrupt nematode behavior. mdpi.comresearchgate.net

Exploring the potential of this compound or its derivatives as components in attractant or repellent blends for pest management.

Further elucidating the metabolic fate of this compound in different organisms to understand its environmental persistence and potential indirect effects on ecosystems.

The study of this compound and the broader family of ascarosides continues to be a dynamic field, promising further insights into the intricate chemical communication networks that govern nematode life and interactions.

Q & A

Q. How to design controlled experiments to investigate the biological activity of ascr#7?

Methodological Answer: Begin by formulating a hypothesis (e.g., "this compound modulates chemotaxis in C. elegans"). Use a factorial design with treatment groups (this compound concentrations) and controls (vehicle-only). Ensure randomization to minimize bias . Replicate experiments across biological batches to account for variability. Document protocols rigorously, including solvent preparation and environmental conditions (temperature, humidity) .

Q. What are best practices for conducting a systematic literature review on this compound?

Methodological Answer: Define search terms (e.g., "this compound," "ascaroside signaling," "nematode behavior") across databases like PubMed and Web of Science. Use Boolean operators to refine results. Screen abstracts for relevance, excluding non-peer-reviewed sources. Organize findings thematically (e.g., biosynthesis pathways, ecological roles) and identify gaps, such as conflicting results in dose-response studies .

Q. How to ensure reproducibility in this compound synthesis and purification protocols?

Methodological Answer: Provide detailed step-by-step procedures, including reagent grades (e.g., HPLC purity), equipment calibration data, and chromatographic conditions (column type, solvent gradients). Validate purity via NMR and mass spectrometry, cross-referencing with published spectra . Share raw data and code for analytical pipelines in open repositories .

Q. What statistical methods are appropriate for analyzing this compound dose-response relationships?

Methodological Answer: Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address overdispersion in count data (e.g., egg-laying assays) via generalized linear models (Poisson or negative binomial distributions) . Report effect sizes and confidence intervals to avoid overinterpreting p-values .

How to formulate hypothesis-driven research questions about this compound's molecular mechanisms?

Methodological Answer: Start with observational data (e.g., "this compound exposure reduces dauer formation"). Develop a mechanistic hypothesis (e.g., "this compound binds to GPCRs to inhibit TGF-β signaling"). Design experiments to test predictions (e.g., RNAi knockdown of candidate receptors). Use loss-of-function mutants as negative controls .

Advanced Research Questions

Q. How to resolve contradictions between phenotypic observations and transcriptomic data in this compound studies?

Methodological Answer: Conduct multi-level validation: (1) Replicate phenotypes under standardized conditions, (2) Use orthogonal assays (e.g., CRISPR-edited reporters) to confirm gene expression changes, (3) Apply latent variable modeling to disentangle technical noise from biological signals. Cross-reference with proteomic data to assess translational regulation .

Q. What integrative strategies can link this compound's biochemical properties to ecological interactions?

Methodological Answer: Combine metabolomics (LC-MS/MS quantification of this compound in soil extracts) with behavioral assays (microfluidics-based nematode migration). Use machine learning (random forests) to identify environmental covariates (pH, microbial diversity) that modulate this compound effects. Validate predictions in mesocosm experiments .

Q. How to address ethical considerations in longitudinal studies of this compound's developmental toxicity?

Methodological Answer: Follow the 3Rs framework (Replacement, Reduction, Refinement). Use in silico models (molecular docking) to prioritize in vivo testing. Minimize animal numbers via power analysis . Implement humane endpoints (e.g., terminate assays at first signs of distress). Disclose conflicts of interest in funding sources .

Q. How to apply machine learning to predict this compound's interaction networks across species?

Methodological Answer: Curate a database of this compound orthologs and their receptors. Train graph neural networks on known protein-ligand pairs. Validate predictions using surface plasmon resonance (binding affinity assays) and phylogenetic footprinting (conserved binding domains) .

Q. How to validate this compound's evolutionary conservation using comparative phylogenomics?

Methodological Answer: Sequence this compound biosynthetic genes in 50+ nematode species. Reconstruct ancestral states via maximum likelihood. Test for selection pressures (dN/dS ratios) in parasitic vs. free-living clades. Correlate gene loss events with ecological niche shifts using Mantel tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.